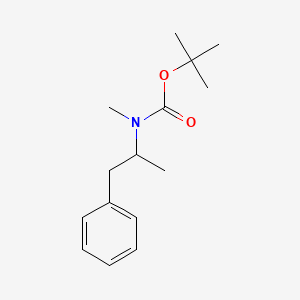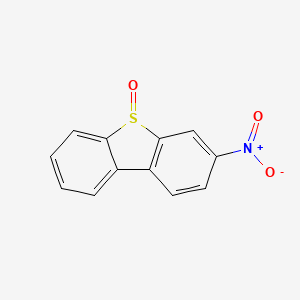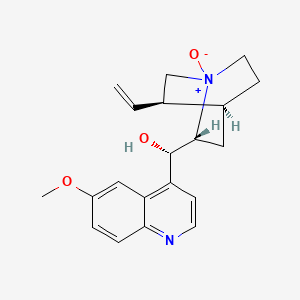
Tert-butylmethyl(1-phenylpropan-2-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methamphetamine tert-butyl Carbamate is an analytical reference standard categorized as an amphetamine. It is a precursor in the synthesis of (±)-methamphetamine and is primarily used for research and forensic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methamphetamine tert-butyl Carbamate can be synthesized through the reaction of methamphetamine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at low temperatures to prevent decomposition .
Industrial Production Methods
Industrial production of Methamphetamine tert-butyl Carbamate involves the use of large-scale reactors and controlled environments to ensure high yield and purity. The process includes the careful handling of reagents and solvents, as well as the implementation of purification steps such as recrystallization or chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Methamphetamine tert-butyl Carbamate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of simpler amines.
Substitution: It can undergo nucleophilic substitution reactions where the tert-butyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like hydrochloric acid or sulfuric acid can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of methamphetamine, such as methamphetamine hydrochloride and other substituted amines .
Scientific Research Applications
Methamphetamine tert-butyl Carbamate has several scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry for the identification and quantification of methamphetamine in various samples.
Biology: It is utilized in studies related to the metabolism and biological effects of methamphetamine.
Medicine: Research involving Methamphetamine tert-butyl Carbamate helps in understanding the pharmacokinetics and pharmacodynamics of methamphetamine.
Industry: It is used in the development of new analytical methods and forensic investigations.
Mechanism of Action
Methamphetamine tert-butyl Carbamate exerts its effects by acting as a precursor to methamphetamine. Methamphetamine primarily targets the central nervous system, where it increases the release of neurotransmitters such as dopamine, norepinephrine, and serotonin. This leads to heightened alertness, increased energy, and euphoria. The molecular pathways involved include the inhibition of monoamine transporters and the stimulation of neurotransmitter release .
Comparison with Similar Compounds
Similar Compounds
N-t-Butoxycarbonyl-Methamphetamine: Similar in structure and function, used as a precursor in methamphetamine synthesis.
N-t-BOC-MDMA: A precursor to MDMA, shares similar protective groups and synthetic routes.
N-t-BOC-Ketamine: Used in the synthesis of ketamine, another compound with psychoactive properties.
Uniqueness
Methamphetamine tert-butyl Carbamate is unique due to its specific use as a precursor in methamphetamine synthesis and its role in forensic and analytical applications. Its stability and ease of handling make it a valuable compound in research settings .
Properties
Molecular Formula |
C15H23NO2 |
|---|---|
Molecular Weight |
249.35 g/mol |
IUPAC Name |
tert-butyl N-methyl-N-(1-phenylpropan-2-yl)carbamate |
InChI |
InChI=1S/C15H23NO2/c1-12(11-13-9-7-6-8-10-13)16(5)14(17)18-15(2,3)4/h6-10,12H,11H2,1-5H3 |
InChI Key |
NYMJXPUUUCVJQY-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CC=CC=C1)N(C)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Tert-butylindeno[1,2-c]pyrazol-4(3ah)-one](/img/structure/B10778936.png)

![(R,Z)-(3-(4-amino-6-methyl-1H-imidazo[4,5-c]pyridin-1-yl)-3-methylazetidin-1-yl)(1-((1-(cyclooct-2-en-1-yl)piperidin-4-yl)methyl)-1H-pyrrol-3-yl)methanone Formate](/img/structure/B10778947.png)



![2-(3-Piperidin-4-Yloxy-1-Benzothiophen-2-Yl)-5-[(1,3,5-Trimethylpyrazol-4-Yl)methyl]-1,3,4-Oxadiazole](/img/structure/B10778961.png)
![[(E)-1-(4-chloro-3-pyrrol-1-ylphenyl)ethylideneamino]urea](/img/structure/B10778975.png)
![3-[6-[(4-Tert-Butylphenyl)sulfonylamino]-5-(2-Methoxyphenoxy)-2-Pyrimidin-2-Yl-Pyrimidin-4-Yl]oxy-N-(2,6-Dimethylphenyl)propanamide](/img/structure/B10778979.png)
![(6aR,9R,10aR)-9-(hydroxymethyl)-3-(8-isothiocyanato-2-methyloctan-2-yl)-6,6-dimethyl-6a,7,8,9,10,10a-hexahydrobenzo[c]chromen-1-ol](/img/structure/B10778985.png)



